Physicochemical Profiling and Characterization of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide for Drug Development
Physicochemical Profiling and Characterization of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, halogenated benzyl alcohols are ubiquitous structural motifs, prized for their ability to modulate lipophilicity, improve metabolic stability, and serve as versatile synthetic intermediates. 1-(5-Chloro-2-fluorophenyl)ethan-1-ol (CAS: 958653-04-8) is a prime example of such a building block.
As a Senior Application Scientist, I approach the characterization of this molecule not merely as a collection of data points, but as a dynamic system of physicochemical behaviors dictated by its molecular architecture. The strategic placement of the 5-chloro and 2-fluoro substituents exerts profound inductive and resonance effects on the aromatic ring, directly influencing the compound's lipophilicity, solid-state thermodynamics, and metabolic fate. This whitepaper provides an in-depth, causally driven analysis of the physicochemical properties of 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, supported by field-proven, self-validating experimental protocols.
Structural & Fundamental Properties
Before deploying any compound in a drug discovery campaign, a rigorous baseline of its fundamental properties must be established. The data summarized below aggregates structural identifiers and predicted physicochemical parameters [1].
Table 1: Structural and Physicochemical Parameters
| Property | Value |
| Chemical Name | 1-(5-Chloro-2-fluorophenyl)ethan-1-ol |
| CAS Number (Racemate) | 958653-04-8 |
| CAS Number (1R-enantiomer) | 1344936-52-2 |
| CAS Number (1S-enantiomer) | 1344953-25-8 |
| Molecular Formula | C8H8ClFO |
| Molecular Weight | 174.60 g/mol |
| Monoisotopic Mass | 174.02477 Da |
| Predicted XLogP | 2.2 |
| SMILES | CC(O)c1c(F)ccc(Cl)c1 |
Table 2: Hazard Classifications (GHS)
Understanding the safety profile is critical for laboratory handling. The following classifications apply to the enantiomeric and racemic forms[2].
| Hazard Class | Hazard Code | Category |
|---|---|---|
| Acute Toxicity (Oral/Dermal/Inhal.) | H302 + H312 + H332 | Acute Tox. 4 |
| Skin Irritation | H315 | Skin Irrit. 2 |
| Eye Irritation | H319 | Eye Irrit. 2A |
| Specific Target Organ Toxicity | H336 | STOT SE 3 |
Physicochemical Profiling: Mechanistic Insights & Protocols
To fully leverage 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in drug design, we must understand the causality behind its physical behavior. The workflow below outlines the multiparametric approach required for comprehensive characterization.
Fig 1: Multiparametric physicochemical characterization workflow.
Lipophilicity (LogP/LogD) & Permeability
Mechanistic Causality: Lipophilicity is a fundamental driver of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For 1-(5-Chloro-2-fluorophenyl)ethan-1-ol, the predicted XLogP is 2.2 [1]. This moderate lipophilicity is a direct consequence of the hydrophobic halogen atoms counterbalancing the hydrophilic secondary hydroxyl group. Because the benzylic alcohol is a very weak acid (pKa ~14.5), it remains entirely unionized at physiological pH (7.4). Consequently, the distribution coefficient (LogD) is virtually identical to the partition coefficient (LogP). An XLogP of 2.2 falls squarely within the optimal range for passive transcellular membrane permeability, making this building block highly suitable for CNS-targeted or orally bioavailable drug candidates.
Protocol: High-Throughput Shake-Flask LC-MS for LogD Determination This protocol is designed as a self-validating system; the inclusion of LC-MS/MS quantification of both the aqueous and organic phases ensures mass balance, ruling out compound loss due to precipitation or glass adsorption.
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Buffer Preparation: Prepare 50 mM phosphate-buffered saline (PBS) adjusted precisely to pH 7.4.
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Phase Saturation: Mutually saturate n-octanol and PBS by vigorous stirring for 24 hours at 25 °C to establish thermodynamic equilibrium between the solvents.
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Analyte Spiking: Dissolve 1-(5-Chloro-2-fluorophenyl)ethan-1-ol in the pre-saturated n-octanol phase to a final concentration of 1 mM.
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Equilibration: Combine equal volumes (e.g., 500 µL) of the spiked octanol and pre-saturated PBS in a borosilicate glass vial. Shake the biphasic system at 300 rpm for 60 minutes at 25 °C.
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Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to ensure complete phase disengagement and eliminate micro-emulsions.
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Quantification: Carefully aliquot from both phases. Dilute appropriately and analyze via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD as the base-10 logarithm of the ratio of the organic phase concentration to the aqueous phase concentration.
Chirality & Enantiomeric Resolution
Mechanistic Causality: The presence of a stereocenter at the C1 position of the ethyl chain generates two distinct enantiomers: (1R)- and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol [2]. In drug development, enantiomeric purity is non-negotiable. The spatial orientation of the hydroxyl and methyl groups dictates the vector of hydrogen bonding and steric interactions within a biological target's chiral binding pocket. Therefore, rigorous enantiomeric resolution and absolute configuration assignment are mandatory.
Fig 2: Chiral resolution and absolute configuration assignment pathway.
Protocol: Chiral Resolution via Supercritical Fluid Chromatography (SFC) SFC is selected over traditional normal-phase HPLC due to the superior diffusivity and lower viscosity of supercritical CO2, which accelerates mass transfer and sharpens enantiomeric peaks.
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Column Screening: Evaluate a panel of chiral stationary phases (e.g., amylose/cellulose derivatives like Chiralpak AD-H or AS-H) using a standardized gradient of supercritical CO2 and methanol co-solvent.
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Method Optimization: Select the column yielding a resolution factor (Rs) > 1.5. Optimize the co-solvent percentage (typically 5-20%) and add 0.1% diethylamine (DEA) to suppress non-specific interactions between the analyte's hydroxyl group and the stationary phase.
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Preparative Separation: Scale up the method. Maintain the system backpressure at 120 bar and the column temperature at 35 °C to ensure the mobile phase remains in the supercritical state.
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Fraction Collection: Trigger automated fraction collection based on UV absorbance at 220 nm to isolate the (1R)- and (1S)- enantiomers.
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Purity Verification: Re-inject the isolated fractions using the optimized analytical SFC method to confirm an enantiomeric excess (ee) > 99%.
Metabolic Stability & Reactivity
The strategic placement of halogens on the aromatic ring significantly alters the metabolic fate of the molecule. The 2-fluoro and 5-chloro substituents effectively block cytochrome P450 (CYP450)-mediated aromatic hydroxylation at these specific positions. Furthermore, the strong electron-withdrawing nature of the halogens (via the inductive effect) decreases the electron density of the entire aromatic π-system, rendering the ring highly resistant to oxidative metabolism.
Consequently, the primary metabolic liability shifts to the benzylic position. The secondary alcohol is susceptible to Phase I oxidation, yielding the corresponding ketone (1-(5-chloro-2-fluorophenyl)ethan-1-one). Alternatively, the hydroxyl group serves as a prime handle for Phase II conjugation, specifically glucuronidation via UDP-glucuronosyltransferases (UGTs), which drastically increases the molecule's hydrophilicity to facilitate rapid renal clearance[3]. When incorporating this building block into a larger Active Pharmaceutical Ingredient (API), medicinal chemists often rely on steric hindrance around the C1 position to mitigate these metabolic vulnerabilities.






